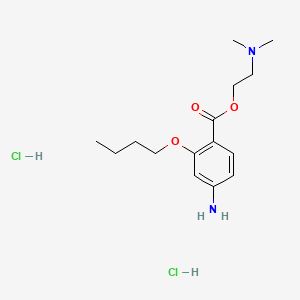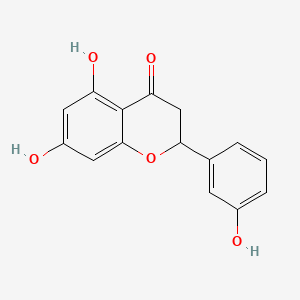![molecular formula C19H21N3O B13741718 1H-Indole, 2,3-dihydro-2-[[(4-methoxyphenyl)azo]methylene]-1,3,3-trimethyl- CAS No. 40842-68-0](/img/structure/B13741718.png)
1H-Indole, 2,3-dihydro-2-[[(4-methoxyphenyl)azo]methylene]-1,3,3-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[(4-Methoxyphenyl)azo]methylene]-1,3,3-trimethylindoline is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its vibrant color and is used in various applications, including dyeing textiles and as a pH indicator.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(4-Methoxyphenyl)azo]methylene]-1,3,3-trimethylindoline typically involves the diazotization of 4-methoxyaniline followed by coupling with 1,3,3-trimethylindoline. The reaction conditions often include maintaining a low temperature to ensure the stability of the diazonium salt formed during diazotization. The general steps are as follows:
Diazotization: 4-Methoxyaniline is treated with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 1,3,3-trimethylindoline in an alkaline medium to form the azo dye.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to handle large volumes of reactants and products efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-[[(4-Methoxyphenyl)azo]methylene]-1,3,3-trimethylindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride or ferric chloride.
Major Products
Oxidation: Oxidation can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction typically yields the corresponding amines.
Substitution: Substitution reactions result in various substituted azo compounds with different functional groups.
Aplicaciones Científicas De Investigación
2-[[(4-Methoxyphenyl)azo]methylene]-1,3,3-trimethylindoline has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed as a staining agent in biological studies to visualize cellular components.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mecanismo De Acción
The mechanism of action of 2-[[(4-Methoxyphenyl)azo]methylene]-1,3,3-trimethylindoline involves the interaction of the azo group with various molecular targets. The compound can undergo photoisomerization, where exposure to light causes a change in the configuration of the azo group. This property is exploited in applications such as photodynamic therapy, where the compound can be activated by light to produce reactive oxygen species that target and destroy cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[[(4-Hydroxyphenyl)azo]methylene]-1,3,3-trimethylindoline
- 2-[[(4-Chlorophenyl)azo]methylene]-1,3,3-trimethylindoline
- 2-[[(4-Nitrophenyl)azo]methylene]-1,3,3-trimethylindoline
Uniqueness
2-[[(4-Methoxyphenyl)azo]methylene]-1,3,3-trimethylindoline is unique due to the presence of the methoxy group, which influences its electronic properties and reactivity. The methoxy group is an electron-donating group, which can enhance the stability of the azo compound and affect its color properties. This makes it particularly useful in applications where specific color characteristics are desired.
Propiedades
Número CAS |
40842-68-0 |
|---|---|
Fórmula molecular |
C19H21N3O |
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
(4-methoxyphenyl)-[(1,3,3-trimethylindol-2-ylidene)methyl]diazene |
InChI |
InChI=1S/C19H21N3O/c1-19(2)16-7-5-6-8-17(16)22(3)18(19)13-20-21-14-9-11-15(23-4)12-10-14/h5-13H,1-4H3 |
Clave InChI |
UDYOHMGOZUXHFZ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2N(C1=CN=NC3=CC=C(C=C3)OC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![8-(2,4-Dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-8-yl)-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione](/img/structure/B13741658.png)



![Benzoic acid, 3-[[4-[(4-amino-9,10-dihydro-9,10-dioxo-3-sulfo-1-anthracenyl)amino]phenoxy]sulfonyl]-, disodium salt](/img/structure/B13741675.png)





